molecular formula C7H4BrF3O B1272820 1-Bromo-2-(trifluoromethoxy)benzene CAS No. 64115-88-4

1-Bromo-2-(trifluoromethoxy)benzene

Cat. No.: B1272820
CAS No.: 64115-88-4
M. Wt: 241 g/mol
InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern on the benzene ring. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds, where the benzene ring serves as the parent structure and substituents are numbered according to their positions. The numbering system begins with the bromine atom at position 1, establishing the reference point for locating the trifluoromethoxy group at position 2.

The structural representation of this compound reveals a benzene ring with adjacent substitution, creating an ortho-disubstituted aromatic system. The bromine atom occupies position 1, while the trifluoromethoxy group (-OCF3) is located at position 2, establishing a 1,2-disubstitution pattern. This arrangement places the two functional groups in close proximity, which may influence the compound's reactivity and physical properties through steric and electronic effects.

The trifluoromethoxy substituent consists of an oxygen atom directly bonded to the benzene ring, which in turn connects to a trifluoromethyl group (CF3). This functional group is known for its strong electron-withdrawing properties and chemical stability, characteristics that significantly influence the overall behavior of the molecule. The presence of multiple fluorine atoms within the trifluoromethoxy group contributes to the compound's unique properties and potential applications in various chemical processes.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 64115-88-4, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number provides an unambiguous reference that eliminates confusion arising from multiple naming conventions or structural variations. The Chemical Abstracts Service system ensures that each unique chemical substance receives a distinct identifier, facilitating accurate communication and documentation across scientific, industrial, and regulatory contexts.

Alternative nomenclature systems provide additional identification methods for this compound. The substance is also known by several synonymous names including 2-(trifluoromethoxy)bromobenzene, ortho-trifluoromethoxybromobenzene, and 2-bromophenyl trifluoromethyl ether. These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the bromobenzene core and others highlighting the trifluoromethoxy functionality.

The MDL number MFCD00040942 represents another important identifier used in chemical inventory systems and databases. This numbering system, originally developed by MDL Information Systems, provides an additional layer of identification that complements the Chemical Abstracts Service registry number. The InChI key ITYCJCVRPBLODP-UHFFFAOYSA-N offers a standardized textual representation of the molecular structure that can be used for computational chemistry applications and database searches.

Identifier Type Value
Chemical Abstracts Service Number 64115-88-4
MDL Number MFCD00040942
InChI Key ITYCJCVRPBLODP-UHFFFAOYSA-N
PubChem Compound Identifier 2777266

Molecular Formula and Weight Calculations

The molecular formula of this compound is C7H4BrF3O, indicating the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom. This formula provides essential information about the elemental composition and serves as the foundation for calculating various molecular properties. The formula reflects the substituted benzene structure with the characteristic aromatic carbon framework modified by the halogen and trifluoromethoxy substituents.

The molecular weight calculation for this compound yields a precise value of 241.01 grams per mole. This calculation involves summing the atomic masses of all constituent atoms using standard atomic weight values established by the International Union of Pure and Applied Chemistry. The calculation proceeds as follows: seven carbon atoms contribute 84.077 grams per mole (7 × 12.011), four hydrogen atoms contribute 4.032 grams per mole (4 × 1.00794), one bromine atom contributes 79.904 grams per mole, three fluorine atoms contribute 56.995 grams per mole (3 × 18.99840316), and one oxygen atom contributes 15.999 grams per mole.

The elemental composition analysis reveals that bromine constitutes the largest single atomic contribution to the molecular weight, representing approximately 33.1% of the total mass. The three fluorine atoms collectively contribute about 23.6% of the molecular weight, while the carbon framework accounts for approximately 34.9%. The oxygen atom contributes 6.6% of the total molecular weight, and the four hydrogen atoms represent only 1.7% of the mass. This distribution reflects the presence of heavy halogen atoms and highlights the significant contribution of fluorine to the overall molecular mass.

Element Number of Atoms Atomic Mass (g/mol) Total Contribution (g/mol) Percentage of Total Mass
Carbon 7 12.011 84.077 34.9%
Hydrogen 4 1.00794 4.032 1.7%
Bromine 1 79.904 79.904 33.1%
Fluorine 3 18.99840316 56.995 23.6%
Oxygen 1 15.999 15.999 6.6%
Total 16 - 241.01 100.0%

Properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYCJCVRPBLODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380443
Record name 1-Bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64115-88-4
Record name 1-Bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-(trifluoromethoxy)benzene
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Preparation Methods

Nucleophilic Substitution on 2-Bromoanisole with Trifluoromethanol

One of the most common and straightforward methods to prepare this compound involves the nucleophilic substitution of 2-bromoanisole using trifluoromethanol as the trifluoromethoxy source. The reaction is typically carried out in the presence of a base such as potassium carbonate to facilitate deprotonation and enhance nucleophilicity.

  • Reagents and Conditions:

    • Starting material: 2-bromoanisole
    • Trifluoromethanol (CF3OH)
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF)
    • Temperature: Moderate heating to promote reaction kinetics
  • Mechanism:
    The methoxy group of 2-bromoanisole is displaced by the trifluoromethoxy group via nucleophilic aromatic substitution, facilitated by the base which activates trifluoromethanol to form the nucleophilic trifluoromethoxide ion.

  • Advantages:

    • Good regioselectivity due to the position of bromine and methoxy groups
    • Moderate to high yields reported
    • Relatively mild reaction conditions

This method is widely used due to its operational simplicity and the availability of starting materials.

Reaction of 2-Bromoanisole with Trifluoromethanesulfonic Acid (TFMSA)

Another synthetic route involves the reaction of 2-bromoanisole with trifluoromethanesulfonic acid (TFMSA) in the presence of a base such as triethylamine.

  • Reagents and Conditions:

    • 2-bromoanisole
    • Trifluoromethanesulfonic acid (TFMSA)
    • Base: Triethylamine (Et3N)
    • Solvent: Dichloromethane or chloroform
    • Temperature: Room temperature to slightly elevated
  • Mechanism:
    The trifluoromethanesulfonic acid acts as a trifluoromethoxy donor, reacting with the methoxy-substituted aromatic ring to substitute the methoxy group with the trifluoromethoxy group. The base neutralizes the acid formed during the reaction.

  • Advantages:

    • High selectivity for trifluoromethoxy substitution
    • Mild reaction conditions prevent side reactions
    • Suitable for scale-up in industrial settings

This method complements the trifluoromethanol substitution and offers an alternative when trifluoromethanol is less accessible.

Selective Bromination of Trifluoromethoxyaniline Derivatives Followed by Deamination

A more complex but highly selective method to prepare this compound involves a two-step process starting from trifluoromethoxyaniline derivatives:

  • Step 1: Bromination

    • Starting materials: 2- or 4-trifluoromethoxyaniline
    • Brominating agents: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI)
    • Medium: Acidic (weak acid) to facilitate electrophilic bromination
    • Temperature: Controlled (30–60 °C, optimally ~35 °C)
  • Step 2: Deamination (Diazotization and De-diazotization)

    • Reagents: Sodium nitrite (NaNO2) in sulfuric acid (H2SO4)
    • Conditions: Mild temperature to convert the amino group to a diazonium salt, followed by removal to yield the bromo-substituted trifluoromethoxybenzene
  • Mechanistic Insights:
    The amino group directs bromination to the ortho position with high selectivity. Subsequent diazotization removes the amino group, leaving the bromine in the desired position without polybromination side products.

  • Advantages:

    • Excellent regioselectivity and yield
    • Avoids over-bromination common in direct bromination
    • Produces high-purity product (>99.5%)
  • Notes:

    • Use of NBS or DBI as brominating agents avoids release of HBr or H+ ions that reduce selectivity
    • Sodium nitrite is preferred over organic nitrites for cost and ecological reasons
    • The process is scalable and suited for industrial production

This method is particularly valuable when high purity and selectivity are critical.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Solvent(s) Conditions Advantages Yield & Purity
Nucleophilic substitution with CF3OH 2-bromoanisole Trifluoromethanol, K2CO3 Acetonitrile or DMF Moderate heat Simple, good regioselectivity Moderate to high yield
Reaction with trifluoromethanesulfonic acid 2-bromoanisole TFMSA, triethylamine Dichloromethane or chloroform Room temp to mild heating Mild conditions, scalable High yield
Bromination of trifluoromethoxyaniline + deamination 2- or 4-trifluoromethoxyaniline NBS or DBI, NaNO2, H2SO4 Acidic medium (H2SO4) 30–60 °C for bromination; mild for diazotization High selectivity, avoids polybromination Excellent yield, purity >99.5%

Research Findings and Industrial Relevance

  • The nucleophilic substitution method is widely used in laboratory-scale synthesis due to its straightforward approach and moderate reaction conditions.
  • The trifluoromethanesulfonic acid method offers an alternative with similar advantages but may require careful handling of strong acids.
  • The bromination-deamination method provides superior selectivity and purity, making it highly suitable for industrial production where product quality is paramount.
  • Use of N-bromosuccinimide (NBS) as a brominating agent in acidic medium is preferred to minimize side reactions and improve yield.
  • Sodium nitrite-mediated diazotization is cost-effective and environmentally preferable compared to organic nitrites.
  • Purification of the final product typically involves aqueous workup, phase separation, and distillation to achieve high purity.

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Properties of 1-Bromo-2-(trifluoromethoxy)benzene

  • Molecular Formula : C₇H₄BrF₃O
  • Boiling Point : 183-185 °C
  • Melting Point : -18 °C
  • Density : 1.68 g/cm³
  • Solubility : Soluble in organic solvents such as ethanol, acetone, and diethyl ether.

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly fluorinated drugs. The trifluoromethoxy group enhances bioavailability and metabolic stability, making it a crucial component in drug development.

  • Case Study : Research indicates that fluorinated compounds can significantly improve drug efficacy by enhancing their interaction with biological targets, such as proteins involved in cancer progression. For instance, certain derivatives have shown promising results in preclinical trials against various cancer types .

Agrochemicals

This compound is also pivotal in the agrochemical industry, acting as a building block for the synthesis of herbicides and fungicides. Its unique structure contributes to the effectiveness of agrochemicals designed to protect crops from pests and diseases.

  • Example : It is involved in producing fluoroxypryid, an herbicide effective against various fungal diseases in crops . The trifluoromethoxy group improves the compound's performance, making it valuable in agricultural chemistry.

Material Science

In material science, this compound is utilized for developing advanced materials, including liquid crystals used in LCDs and OLEDs. Its chemical properties enhance thermal stability and chemical resistance.

  • Application : The compound is essential for synthesizing liquid crystal materials that are critical for display technologies .

Organic Synthesis

As a versatile building block, this compound is employed in numerous organic synthesis reactions. It facilitates the creation of complex molecules necessary for various research and industrial applications.

  • Reactions : It undergoes substitution reactions with nucleophiles such as amines and thiols, oxidation to form benzoic acid derivatives, and coupling reactions like Suzuki or Heck coupling to yield biaryl compounds .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product . The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of intermediates.

Comparison with Similar Compounds

1-Bromo-2-(trifluoromethoxy)benzene can be compared with other brominated and trifluoromethoxy-substituted benzenes:

These comparisons highlight the unique properties of this compound, particularly its electronic effects and reactivity patterns.

Biological Activity

1-Bromo-2-(trifluoromethoxy)benzene, with the molecular formula C7_7H4_4BrF3_3O, is an aromatic compound that has garnered attention for its potential biological activities. This article summarizes the compound's interactions, synthesis methods, and biological implications based on recent research findings.

  • Molecular Weight : 241.01 g/mol
  • CAS Number : 64115-88-4
  • Density : 1.632 g/cm³
  • Boiling Point : 158°C to 160°C
  • Flash Point : 60°C (140°F)

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including direct arylation and coupling reactions. For instance, coupling with heteroarenes such as imidazo[1,2-a]pyridine has been demonstrated to yield high product purity and selectivity .

Enzyme Interactions

Research indicates that this compound acts as a probe in biochemical assays, influencing enzyme activity and cellular signaling pathways. Its trifluoromethoxy group provides significant electron-withdrawing properties, enhancing its reactivity with biological targets .

Case Studies

  • ABHD Inhibition : In studies focused on α/β-hydrolase domain (ABHD) inhibitors, compounds similar to this compound exhibited selective inhibition of specific serine hydrolases in cancer cell lines. This suggests potential applications in cancer therapeutics .
  • Antiparasitic Activity : Preliminary findings indicate that modifications to the compound can enhance its efficacy against malaria parasites by targeting PfATP4-associated Na+^+-ATPase activity, suggesting a pathway for developing new antimalarial therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC7_7H4_4BrF3_3OContains both bromine and trifluoromethoxy groups
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzeneC7_7H4_4BrF3_3ODifferent positioning of substituents
1-Bromo-4-(trifluoromethoxy)benzeneC7_7H4_4BrF3_3OLacks fluorine at position three

The unique electronic properties imparted by the trifluoromethoxy group not only enhance the compound's reactivity but also allow it to interact favorably with various biological systems. The electron-withdrawing nature of this group increases the acidity of neighboring hydrogen atoms, potentially facilitating nucleophilic attacks from biological molecules.

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety assessments indicate that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and biological interactions. Further studies are necessary to establish comprehensive safety profiles.

Q & A

Q. How can the synthesis of 1-bromo-2-(trifluoromethoxy)benzene be optimized to improve regioselectivity and yield?

  • Methodological Answer : The direct bromination of bromobenzene derivatives under light-mediated conditions (e.g., UV irradiation) has been reported to yield this compound with 59% 19F NMR yield. However, regioselectivity (o:m:p = 3:1:2) remains a challenge . To improve selectivity:
  • Use bulky ligands or directed metal catalysts (e.g., Pd) to steer bromination toward the desired position.
  • Optimize reaction temperature and solvent polarity to favor kinetic over thermodynamic products.
  • Monitor progress via 19F NMR to track isomer ratios and adjust conditions dynamically .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 19F NMR : Distinct chemical shifts for ortho (-58.32 ppm), meta (-58.72 ppm), and para (-58.86 ppm) isomers enable precise isomer identification .
  • GC-MS : Validate molecular weight (255.03 g/mol) and purity, especially when synthesizing derivatives .
  • X-ray crystallography : Resolve ambiguities in substitution patterns for structurally similar analogs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) .

Q. How is this compound utilized as a building block in drug discovery?

  • Methodological Answer : It serves as a key intermediate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce trifluoromethoxy-substituted aryl groups. Example applications:
  • Synthesis of 3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyridine (91% yield) via Pd-catalyzed direct arylation .
  • Preparation of fluorinated analogs for pharmacokinetic studies, leveraging the electron-withdrawing trifluoromethoxy group to modulate metabolic stability .

Advanced Research Questions

Q. What strategies address contradictory data on the reactivity of this compound in nucleophilic substitution vs. cross-coupling reactions?

  • Methodological Answer : Conflicting reactivity arises from competing pathways:
  • Nucleophilic substitution : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., CN⁻), but steric hindrance from the trifluoromethoxy group can suppress reactivity .
  • Cross-coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to activate the C-Br bond without side reactions.
  • Resolution : Use kinetic studies (e.g., in situ IR monitoring) to identify dominant pathways under varying conditions .

Q. How can regioselectivity be controlled in the synthesis of trifluoromethoxy-substituted biaryls using this compound?

  • Methodological Answer : Regioselectivity in cross-coupling depends on:
  • Substrate directing effects : The trifluoromethoxy group’s electron-withdrawing nature directs coupling to meta positions in certain heterocycles (e.g., imidazopyridines) .
  • Catalyst design : Bulky ligands (e.g., XPhos) enhance para selectivity, while smaller ligands (e.g., PPh₃) favor ortho coupling .
  • Solvent effects : Non-polar solvents (toluene) improve selectivity for sterically hindered products .

Q. What discrepancies exist in reported yields for Pd-catalyzed reactions involving this compound, and how can they be resolved?

  • Data Contradiction Analysis : Reported yields for Pd-catalyzed arylations range from 59% (light-mediated synthesis) to >90% (direct arylation). Contributing factors:
  • Catalyst loading : Higher Pd concentrations (5 mol%) improve yields but risk side reactions .
  • Reaction scale : Microscale reactions (≤1 mmol) often report higher yields than industrial-scale syntheses due to better mixing and heat transfer .
  • Resolution : Optimize using design of experiments (DoE) to balance catalyst efficiency, temperature, and substrate ratios.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(trifluoromethoxy)benzene

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